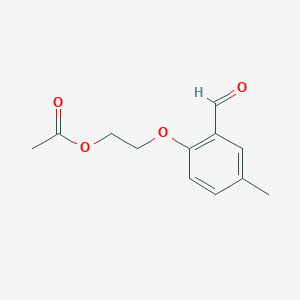
2-(2-formyl-4-methylphenoxy)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-formyl-4-methylphenoxy)ethyl acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group attached to a phenoxy group, which is further substituted with a formyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester typically involves the esterification of acetic acid with 2-(2-formyl-4-methyl-phenoxy)-ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(2-formyl-4-methylphenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxy-4-methyl-phenoxy)-ethyl acetate.
Reduction: 2-(2-hydroxymethyl-4-methyl-phenoxy)-ethyl acetate.
Substitution: 2-(2-formyl-4-methyl-phenoxy)-ethyl amide or 2-(2-formyl-4-methyl-phenoxy)-ethanol.
科学的研究の応用
2-(2-formyl-4-methylphenoxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for understanding the mechanisms of esterases.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用機序
The mechanism of action of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active form of the compound. The formyl group can participate in various biochemical pathways, including oxidation-reduction reactions and nucleophilic additions.
類似化合物との比較
Similar Compounds
Acetic acid 2-(2-formyl-phenoxy)-ethyl ester: Lacks the methyl group, which may affect its reactivity and applications.
Acetic acid 2-(4-methyl-phenoxy)-ethyl ester:
Acetic acid 2-(2-formyl-4-methyl-phenoxy)-propyl ester: Has a different alkyl chain length, which can influence its physical properties and reactivity.
Uniqueness
2-(2-formyl-4-methylphenoxy)ethyl acetate is unique due to the presence of both formyl and methyl groups on the phenoxy ring
特性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
2-(2-formyl-4-methylphenoxy)ethyl acetate |
InChI |
InChI=1S/C12H14O4/c1-9-3-4-12(11(7-9)8-13)16-6-5-15-10(2)14/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
WOUZPSIPDZKOME-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCCOC(=O)C)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














